MHY 553

Description

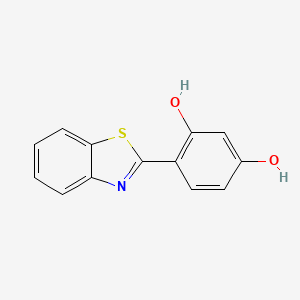

The exact mass of the compound 1,3-Benzenediol, 4-(2-benzothiazolyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6265-56-1 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C13H9NO2S/c15-8-5-6-9(11(16)7-8)13-14-10-3-1-2-4-12(10)17-13/h1-7,15-16H |

InChI Key |

YQIRLDMXXRINIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)O)O |

Other CAS No. |

6265-56-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MHY1485

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY1485 is a potent, cell-permeable small molecule that has garnered significant interest in cellular biology research. Initially identified as a novel activator of the mammalian target of rapamycin (B549165) (mTOR), subsequent studies have revealed a dual mechanism of action that also involves the inhibition of autophagy at a late stage. This guide provides a comprehensive technical overview of the core mechanisms of MHY1485, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Role

MHY1485 exerts its cellular effects through two primary mechanisms: the activation of the mTOR signaling pathway and the inhibition of autophagosome-lysosome fusion. This dual functionality makes it a unique tool for studying the interplay between cell growth, proliferation, and autophagy.

Activation of the mTOR Signaling Pathway

MHY1485 directly activates the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation. Mechanistically, MHY1485 has been shown to increase the phosphorylation of mTOR at Ser2448, a key indicator of its activation. This leads to the subsequent phosphorylation of downstream mTORC1 substrates, including p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), thereby promoting protein synthesis and cell growth.[1][2]

Inhibition of Autophagy

Contrary to the expected outcome of mTOR activation (which typically suppresses the initiation of autophagy), MHY1485 also acts as a late-stage inhibitor of the autophagic process. It does not prevent the formation of autophagosomes but rather blocks their fusion with lysosomes.[3][4] This inhibition leads to an accumulation of autophagosomes within the cell, a hallmark that can be observed experimentally. This is evidenced by a decrease in the colocalization of autophagosomes (marked by LC3) and lysosomes (marked by LysoTracker).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of MHY1485.

Table 1: Dose-Dependent Effect of MHY1485 on mTORC1 Signaling

| MHY1485 Concentration | Normalized p-mTOR (Ser2448)/mTOR Ratio | Normalized p-4E-BP1 (Thr37/46)/4E-BP1 Ratio |

| 0 µM (Control) | 1.00 | 1.00 |

| 1 µM | 1.25 ± 0.15 | 1.30 ± 0.18 |

| 5 µM | 1.60 ± 0.20 | 1.75 ± 0.25 |

| 10 µM | 1.85 ± 0.22 | 2.10 ± 0.30 |

*p<0.05, **p<0.01 vs. control. Data are presented as mean ± SD and are representative of typical findings in the literature.

Table 2: Effect of MHY1485 on Autophagic Flux

| Treatment | Normalized LC3-II/LC3-I Ratio |

| Control | 1.00 |

| MHY1485 (2 µM) | 2.50 ± 0.35** |

| Bafilomycin A1 (10 nM) | 3.50 ± 0.40 |

| MHY1485 + Bafilomycin A1 | 3.70 ± 0.45 |

**p<0.01, ***p<0.001 vs. control. Data are presented as mean ± SD. The lack of an additive effect of MHY1485 and Bafilomycin A1 suggests they act on the same late stage of autophagy.[3]

Table 3: Colocalization of Autophagosomes and Lysosomes

| Condition | Percentage of Overlap Index |

| Control | 100% |

| Starvation | 132.7% |

| Starvation + MHY1485 (2 µM) | 127% |

| MHY1485 (2 µM) only | 121% |

Data indicates that MHY1485 decreases the starvation-induced fusion of autophagosomes and lysosomes.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways affected by MHY1485 and a typical experimental workflow for its study.

Caption: MHY1485 signaling pathway.

Caption: Experimental workflow for MHY1485.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of MHY1485.

Cell Culture and Treatment

-

Cell Lines: Ac2F rat hepatocytes, human ovarian tissue, or other relevant cell lines are commonly used.[1][3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1]

-

MHY1485 Preparation: MHY1485 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-15 mM).[1][5] For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-20 µM).[1]

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing MHY1485 or vehicle (DMSO) control for the indicated time periods (e.g., 1-24 hours).

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-LC3B

-

Rabbit anti-p62/SQSTM1

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ), and protein levels are normalized to the loading control.

Autophagic Flux Assay

-

Principle: This assay measures the rate of autophagy by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[3]

-

Procedure: a. Cells are treated with MHY1485 for a predetermined time (e.g., 6 hours). b. For the last 1-2 hours of the MHY1485 treatment, a subset of the cells is co-treated with a lysosomal inhibitor (e.g., 10 nM bafilomycin A1 or 100 µM chloroquine).[3] c. Control groups include untreated cells, cells treated with MHY1485 alone, and cells treated with the lysosomal inhibitor alone. d. Following treatment, cell lysates are prepared and subjected to Western blot analysis for LC3B.

-

Interpretation: An increase in LC3-II levels upon treatment with a lysosomal inhibitor indicates active autophagic flux. If a compound inhibits autophagy at a late stage (like MHY1485), there will be a significant increase in LC3-II with the compound alone, and little to no further increase when a lysosomal inhibitor is added.

Confocal Microscopy and Colocalization Analysis

-

Cell Preparation: Cells are grown on glass coverslips and may be transfected with a plasmid encoding GFP-LC3 to visualize autophagosomes.

-

Treatment: Cells are treated with MHY1485 as described above. To induce autophagy, cells can be subjected to starvation by incubating in Hank's Balanced Salt Solution (HBSS).[3]

-

Lysosome Staining: To visualize lysosomes, cells are incubated with a lysosomotropic dye such as LysoTracker Red DND-99 (e.g., 50-75 nM) for 30-60 minutes before imaging.

-

Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Separate images are acquired for the GFP (autophagosomes) and red (lysosomes) channels.

-

Colocalization Analysis: The degree of overlap between the green and red signals is quantified using image analysis software with a colocalization plugin. Pearson's correlation coefficient or an overlap index is calculated to determine the extent of fusion between autophagosomes and lysosomes.[3]

Conclusion

MHY1485 is a valuable chemical probe with a well-characterized dual mechanism of action. It serves as a potent activator of the mTOR signaling pathway while simultaneously inhibiting the final stage of autophagy by blocking autophagosome-lysosome fusion. This in-depth guide provides the necessary technical information for researchers to effectively utilize MHY1485 in their studies and to accurately interpret the resulting data. The provided protocols and diagrams offer a solid foundation for investigating the complex cellular processes regulated by mTOR and autophagy.

References

- 1. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]

- 2. MHY1485 ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MHY1485 | Cell Signaling Technology [cellsignal.com]

MHY553: A Technical Guide to its Function as a PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY553, chemically identified as 2,4-Dihydroxyphenyl-benzo[d]thiazole, is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document serves as a comprehensive technical guide detailing the molecular function, mechanism of action, and experimental validation of MHY553. It has demonstrated significant potential in preclinical studies for its roles in mitigating age-related metabolic and inflammatory conditions. MHY553 primarily functions by activating PPARα, leading to downstream effects on fatty acid metabolism and inflammation. Furthermore, it exhibits direct antioxidant properties by scavenging reactive oxygen species. This guide synthesizes the current understanding of MHY553, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development.

Core Function: PPARα Agonism

MHY553 is a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding to and activating PPARα, MHY553 initiates a cascade of molecular events that contribute to its therapeutic effects.

The primary functions of MHY553 stemming from its PPARα agonism include:

-

Alleviation of Hepatic Steatosis: MHY553 has been shown to ameliorate age-induced hepatic steatosis, or fatty liver disease. It achieves this by increasing β-oxidation signaling in the liver, thereby enhancing the breakdown of fatty acids.[1]

-

Anti-Inflammatory Effects: MHY553 exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

-

Antioxidant Activity: MHY553 also functions as a direct antioxidant by scavenging reactive oxygen species (ROS).

While MHY553 is a documented PPARα agonist, the current body of research has not established a direct interaction with sirtuins. However, there is a known interplay between the PPARα and SIRT1 pathways, where some PPARα agonists can influence SIRT1 expression and activity. This indirect relationship may contribute to the overall metabolic benefits observed with compounds like MHY553.

Quantitative Data Summary

The following table summarizes the available quantitative data for MHY553's activity.

| Parameter | Value | Assay/Method | Source |

| Binding Affinity to PPARα | |||

| Binding Energy | -8.7 kcal/mol | In silico protein docking simulation | [2] |

| In Vitro Activity | |||

| Inhibition of Triglyceride Accumulation | Concentration-dependent | Liver X receptor agonist-induced accumulation in HepG2 cells | [1][3] |

| Antioxidant Activity | |||

| ROS Scavenging | Dose-dependent | In vitro assays | [4] |

| ONOO- Scavenging | Dose-dependent | In vitro assays | [4] |

Signaling Pathways and Mechanisms of Action

The multifaceted functions of MHY553 can be attributed to its influence on distinct but interconnected signaling pathways.

PPARα-Mediated Gene Regulation

As a PPARα agonist, MHY553 directly influences the transcription of genes involved in fatty acid oxidation.

Anti-Inflammatory Signaling via NF-κB Inhibition

MHY553 exerts its anti-inflammatory effects by suppressing the nuclear factor-κB (NF-κB) signaling pathway.

Antioxidant Mechanism

MHY553 has been shown to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of MHY553. These are generalized methodologies and may require optimization for specific experimental conditions.

Western Blot Analysis for PPARα Nuclear Translocation

This protocol is for determining the effect of MHY553 on the translocation of PPARα from the cytoplasm to the nucleus, a key step in its activation.

Experimental Workflow

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of MHY553 or vehicle control for a specified time.

-

Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for PPARα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Increased PPARα in the nuclear fraction relative to the cytoplasmic fraction indicates activation.

-

PPRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of PPARα by quantifying the expression of a luciferase reporter gene under the control of a PPRE promoter.

Methodology

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPRE-luciferase reporter plasmid and a PPARα expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.

-

Treatment: After transfection, treat the cells with various concentrations of MHY553 or a known PPARα agonist (positive control) for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.

-

Luciferase Activity Measurement:

-

Add luciferase assay substrate to the cell lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

If using a dual-luciferase system, add the Stop & Glo reagent and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity in MHY553-treated cells indicates PPARα activation.

Reactive Oxygen Species (ROS) Scavenging Assay

This protocol describes a common method using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Methodology

-

Cell Culture and Staining: Plate cells in a black, clear-bottom 96-well plate. After adherence, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Treatment: Wash the cells to remove excess probe and then treat with MHY553 at various concentrations.

-

Induction of Oxidative Stress: Induce ROS production by adding a stressor such as H₂O₂.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

-

Data Analysis: A decrease in fluorescence intensity in MHY553-treated cells compared to the control indicates ROS scavenging activity.

Conclusion

MHY553 is a promising synthetic PPARα agonist with multifaceted therapeutic potential, particularly in the context of age-related metabolic and inflammatory diseases. Its well-defined mechanism of action, involving the activation of PPARα-mediated fatty acid oxidation and the suppression of NF-κB-driven inflammation, coupled with its direct antioxidant capabilities, makes it a compelling candidate for further investigation. The experimental frameworks provided in this guide offer a basis for the continued exploration and validation of MHY553's pharmacological profile. Future research should focus on elucidating its potential interactions with other metabolic pathways, such as those involving sirtuins, and on translating the robust preclinical findings into clinical applications.

References

- 1. JCI Insight - Dual PPARα/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction [insight.jci.org]

- 2. Sirt1-PPARS Cross-Talk in Complex Metabolic Diseases and Inherited Disorders of the One Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Dual PPARα/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of MHY553, a Novel PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY553, chemically identified as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MHY553. It is intended for researchers and professionals in the fields of drug discovery and metabolic diseases. This document details the scientific rationale behind its development, its mechanism of action, a plausible synthetic route, and the experimental protocols utilized in its preclinical assessment for the treatment of age-induced hepatic steatosis.

Introduction: The Discovery of MHY553

Hepatic steatosis, the accumulation of fat in the liver, is a prevalent condition associated with aging and metabolic syndromes.[2][3] Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism in the liver. Activation of PPARα can increase fatty acid oxidation and reduce inflammation, making it an attractive therapeutic target for hepatic steatosis.

MHY553 was identified from a library of benzothiazole (B30560) compounds as a potential PPARα agonist through an in silico screening approach using the AutoDock Vina docking simulation program.[1] Molecular modeling studies indicated a high binding affinity of MHY553 for the ligand-binding domain of PPARα, suggesting its potential as a potent agonist.[1] Subsequent in vitro and in vivo studies confirmed that MHY553 is a specific PPARα agonist that effectively alleviates age-induced hepatic steatosis by enhancing fatty acid oxidation and suppressing inflammation.[1][2][3]

Chemical Synthesis of MHY553

While the primary literature describing MHY553 focuses on its biological activity, a specific, detailed synthesis protocol is not explicitly provided. However, based on the chemical structure of MHY553 (4-(benzo[d]thiazol-2-yl)benzene-1,3-diol) and established methods for the synthesis of benzothiazole and benzenediol derivatives, a plausible synthetic route can be proposed. The following represents a generalized, multi-step synthesis.

Plausible Synthesis of 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol (MHY553)

A potential synthesis route involves the condensation of 2-aminothiophenol (B119425) with a suitably protected 2,4-dihydroxybenzoic acid derivative, followed by deprotection.

Experimental Protocol:

-

Step 1: Protection of 2,4-dihydroxybenzoic acid. The hydroxyl groups of 2,4-dihydroxybenzoic acid are first protected to prevent unwanted side reactions. This can be achieved using a standard protecting group such as methoxymethyl (MOM) ether. 2,4-dihydroxybenzoic acid would be treated with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature.

-

Step 2: Activation of the carboxylic acid. The carboxylic acid of the protected 2,4-dihydroxybenzoic acid is then activated to facilitate amide bond formation. This can be done using a standard coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt).

-

Step 3: Condensation with 2-aminothiophenol. The activated carboxylic acid is then reacted with 2-aminothiophenol in a suitable solvent like dimethylformamide (DMF). This reaction forms an amide intermediate.

-

Step 4: Cyclization to form the benzothiazole ring. The amide intermediate is then induced to cyclize to form the benzothiazole ring. This is typically achieved by heating the reaction mixture, sometimes in the presence of a mild acid catalyst.

-

Step 5: Deprotection of the hydroxyl groups. Finally, the protecting groups on the hydroxyls are removed. In the case of MOM ethers, this can be accomplished by treatment with an acid, such as hydrochloric acid (HCl), in a protic solvent like methanol.

-

Purification. The final product, MHY553, would be purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

Biological Activity and Mechanism of Action

MHY553 functions as a selective agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary therapeutic effects of MHY553 in the context of hepatic steatosis are attributed to:

-

Increased Fatty Acid Oxidation: MHY553 upregulates the expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1A (CPT-1A) and acyl-CoA oxidase 1 (ACOX1).[3] This leads to an increased breakdown of fatty acids in the liver, reducing lipid accumulation.

-

Anti-inflammatory Effects: MHY553 has been shown to suppress the expression of inflammatory mRNAs in the liver of aged rats.[3] This anti-inflammatory action contributes to the overall improvement of liver health.

Quantitative Data

While the primary publication does not specify an EC50 or IC50 value for PPARα activation by MHY553, it does provide some quantitative data regarding its biological effects.

Table 1: In Vitro Activity of MHY553

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | HepG2 | Up to 20 μM | No effect on cell viability | [1] |

| PPARα Nuclear Translocation | HepG2 | Not specified | Increased nuclear distribution of PPARα | [1] |

Table 2: In Vivo Effects of MHY553 in Aged Rats

| Parameter | Treatment Group | Dosage | Observation | Reference |

| Hepatic Steatosis | Old Rats | Oral administration | Markedly ameliorated | [1] |

| Body Weight | Old Rats | Oral administration | No significant change | [1] |

| Liver Injury Markers | Old Rats | Oral administration | No significant change in serum levels | [1] |

| Fatty Acid Oxidation Gene mRNA (CPT-1A, ACOX1) | Old Rats | Oral administration | Increased levels | [3] |

| Inflammatory mRNA | Old Rats | Oral administration | Significantly suppressed expression | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize MHY553.

In Silico Docking Simulation

-

Objective: To predict the binding affinity of MHY553 to the PPARα ligand-binding domain.

-

Software: AutoDock Vina

-

Procedure:

-

The three-dimensional structure of the PPARα ligand-binding domain is obtained from a protein databank.

-

The structure of MHY553 is generated and optimized.

-

Docking simulations are performed to predict the binding pose and affinity of MHY553 to PPARα.

-

HepG2 Cell Culture and Treatment

-

Objective: To assess the in vitro effects of MHY553 on a human hepatocyte cell line.

-

Cell Line: HepG2 (human hepatocellular carcinoma)

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

For experiments, cells are seeded in appropriate culture plates.

-

MHY553, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. Control cells are treated with the vehicle alone.

-

Western Blotting for PPARα Nuclear Translocation

-

Objective: To determine if MHY553 promotes the translocation of PPARα from the cytoplasm to the nucleus.

-

Protocol:

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation: Following treatment with MHY553, HepG2 cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit.

-

Protein Quantification: Protein concentrations in the fractions are determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PPARα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Studies in Aged Rats

-

Objective: To evaluate the in vivo efficacy of MHY553 in a model of age-induced hepatic steatosis.

-

Animal Model: Young (e.g., 8-week-old) and old (e.g., 18-month-old) male Sprague-Dawley rats.

-

Treatment Protocol:

-

Rats are randomly assigned to control and treatment groups.

-

MHY553 is administered orally, typically by gavage, at specified doses for a defined period (e.g., several weeks).

-

Control groups receive the vehicle.

-

-

Outcome Measures:

-

Histological Analysis of Liver: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) to assess the degree of steatosis.

-

Serum Biochemistry: Blood samples are collected to measure markers of liver injury (e.g., ALT, AST) and lipid profiles.

-

Gene Expression Analysis (qPCR): RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA levels of genes involved in fatty acid oxidation and inflammation.

-

Visualizations

MHY553 Mechanism of Action: PPARα Signaling Pathway

Caption: MHY553 activates the PPARα signaling pathway, leading to increased fatty acid oxidation and reduced inflammation.

Experimental Workflow for MHY553 Evaluation

Caption: The experimental workflow for the discovery and preclinical evaluation of MHY553.

Conclusion

MHY553 is a promising novel PPARα agonist with demonstrated efficacy in a preclinical model of age-related hepatic steatosis. Its discovery through in silico methods highlights the power of computational approaches in modern drug discovery. The biological data indicate that MHY553 effectively targets the underlying mechanisms of hepatic fat accumulation and inflammation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MHY553 for the treatment of non-alcoholic fatty liver disease and other metabolic disorders. This technical guide provides a foundational resource for researchers interested in the development and application of this and similar compounds.

References

- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Biological Targets of MHY553

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY553, a synthetic benzothiazole (B30560) derivative, has been identified as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Its biological activities extend to the modulation of lipid metabolism, inflammation, and melanin (B1238610) synthesis. This technical guide provides a comprehensive overview of the known biological targets of MHY553, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Primary Biological Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα)

MHY553 is a specific agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2]

Quantitative Data on PPARα Activation

Table 1: Summary of MHY553 Activity on PPARα

| Parameter | Observation | Reference |

| Binding Affinity | High binding affinity for PPARα in docking simulations, greater than WY14643 and fenofibrate. | [1] |

| Nuclear Translocation | Increased nuclear distribution of PPARα in HepG2 cells upon treatment. | [1] |

| Transcriptional Activity | Dose-dependent increase in PPARα transcriptional activity in a PPRE-luciferase assay. | [1] |

| Specificity | Does not significantly affect the transcriptional activity of PPARβ and PPARγ. | [1] |

Experimental Protocol: PPARα Activation (Luciferase Reporter Assay)

This protocol outlines the general steps to determine the activation of PPARα by MHY553 using a luciferase reporter assay.

Materials:

-

HepG2 cells

-

Expression vector for human PPARα

-

Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

-

Control vector (e.g., Renilla luciferase) for transfection normalization

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Transfection reagent

-

MHY553 and known PPARα agonists (e.g., WY14643)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of MHY553 or a known PPARα agonist for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of MHY553 to determine the dose-response relationship.

-

Downstream Effects of PPARα Activation by MHY553

Activation of PPARα by MHY553 initiates a cascade of downstream events, primarily impacting fatty acid metabolism and inflammatory signaling pathways.

Regulation of Fatty Acid Oxidation

MHY553 has been shown to alleviate hepatic steatosis by increasing fatty acid oxidation.[1][2] This is achieved through the upregulation of PPARα target genes involved in lipid catabolism.

Table 2: Effect of MHY553 on Fatty Acid Oxidation Genes

| Gene | Function | Effect of MHY553 | Reference |

| CPT-1A | Carnitine palmitoyltransferase 1A; rate-limiting enzyme in mitochondrial fatty acid β-oxidation. | Increased mRNA levels. | [1] |

| ACOX1 | Acyl-CoA oxidase 1; first enzyme of the peroxisomal fatty acid β-oxidation pathway. | Increased mRNA levels. | [1] |

Modulation of Inflammatory Pathways

MHY553 exhibits anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways.[3] This effect is largely attributed to the ability of activated PPARα to interfere with the activity of transcription factors like NF-κB and AP-1.[4]

MHY553 has been observed to suppress the NF-κB transcription factor.[3] This leads to a reduction in the expression of pro-inflammatory cytokines.

MHY553 also downregulates the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathway, further contributing to its anti-inflammatory effects.[3]

Table 3: Effect of MHY553 on Inflammatory Markers

| Marker | Pathway | Effect of MHY553 | Reference |

| NF-κB | NF-κB Signaling | Suppressed transcription factor activity. | [3] |

| MAPK/AP-1 | MAPK Signaling | Downregulated signaling. | [3] |

| COX-2, iNOS, IL-1β, IL-6 | Inflammatory Cytokines/Enzymes | Inhibited expression. | [3] |

Experimental Protocol: Western Blot for MAPK Signaling

This protocol describes a general method to assess the effect of MHY553 on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

Cells or tissue lysates treated with MHY553

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells or tissues with MHY553 and a suitable stimulant (e.g., LPS) for the desired time.

-

Lyse the cells/tissues and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated form of a MAPK protein (e.g., p-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the MAPK protein and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify the band intensities to determine the change in protein phosphorylation.

-

Secondary Biological Target: Tyrosinase

In addition to its effects as a PPARα agonist, MHY553 has been reported to inhibit tyrosinase activity.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at reducing hyperpigmentation.

Quantitative Data on Tyrosinase Inhibition

Specific IC50 values for the inhibition of tyrosinase by MHY553 are not consistently reported across the literature. However, studies indicate a dose-dependent inhibitory effect on tyrosinase activity in murine melanocytes.[3]

Table 4: Summary of MHY553 Activity on Tyrosinase

| Parameter | Observation | Reference |

| Enzyme Inhibition | Inhibits tyrosinase activity in murine melanocytes. | [3] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol provides a general method for assessing the tyrosinase inhibitory activity of MHY553.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

MHY553 and a known tyrosinase inhibitor (e.g., kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare solutions of mushroom tyrosinase, L-DOPA, and varying concentrations of MHY553 and the positive control in phosphate buffer.

-

-

Enzyme Reaction:

-

In a 96-well plate, mix the tyrosinase solution with the test compounds (MHY553 or kojic acid) and incubate for a short period.

-

Initiate the reaction by adding the L-DOPA solution.

-

-

Measurement:

-

Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of MHY553.

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with MHY553.

Caption: MHY553 activates PPARα, leading to increased fatty acid oxidation.

Caption: MHY553 exerts anti-inflammatory effects via PPARα-mediated inhibition of NF-κB and MAPK/AP-1.

References

- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

MHY553: A Novel PPARα Agonist for the Amelioration of Hepatic Steatosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MHY553, a novel synthetic agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). MHY553 has demonstrated significant potential in preclinical studies for alleviating hepatic steatosis, primarily by enhancing fatty acid oxidation and reducing inflammation. This document details the molecular mechanism of MHY553, focusing on its activation of the PPARα signaling pathway. It includes a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction to MHY553 and PPARα

MHY553, chemically known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a small molecule identified as a specific and potent agonist for PPARα.[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[4] PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[6]

Upon activation by a ligand like MHY553, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][4][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][4][8] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, as well as those that modulate inflammatory responses.[3] MHY553 has been shown to specifically activate PPARα without significantly affecting other PPAR subtypes (PPARβ and PPARγ), highlighting its potential as a targeted therapeutic agent for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[3]

The MHY553-Mediated PPARα Activation Pathway

The primary mechanism of action of MHY553 is the activation of the PPARα signaling cascade. This process can be broken down into several key steps:

-

Ligand Binding: MHY553 enters the cell and binds to the ligand-binding domain of PPARα located in the cytoplasm.

-

Nuclear Translocation and Heterodimerization: Ligand binding induces a conformational change in PPARα, promoting its translocation into the nucleus. In the nucleus, PPARα forms a heterodimer with RXR.[1][4][7]

-

PPRE Binding and Coactivator Recruitment: The PPARα-RXR heterodimer binds to PPREs on the DNA.[1][4][8] This binding event leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.

-

Target Gene Transcription: The assembled complex initiates the transcription of PPARα target genes. Key genes upregulated by MHY553 include Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), both of which are rate-limiting enzymes in mitochondrial and peroxisomal fatty acid β-oxidation, respectively.[2]

-

Anti-inflammatory Effects: PPARα activation can also exert anti-inflammatory effects by negatively interfering with the activity of pro-inflammatory transcription factors such as NF-κB.[9][10] MHY553 has been observed to suppress the expression of inflammatory mRNAs.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MHY553. Data is primarily derived from the study by Kang et al. (2017) in Oncotarget.

Table 1: In Vitro Effects of MHY553 on PPARα Activity and Target Gene Expression in HepG2 Cells

| Parameter | Treatment | Concentration | Result |

| PPARα Nuclear Translocation | MHY553 | 10 µM | Increased nuclear PPARα levels |

| WY14643 (Control) | 10 µM | Increased nuclear PPARα levels | |

| PPARβ Nuclear Translocation | MHY553 | 10 µM | No significant change |

| PPARγ Nuclear Translocation | MHY553 | 10 µM | No significant change |

| CPT-1A mRNA Expression | MHY553 | 10 µM | Significant increase vs. control |

| ACOX1 mRNA Expression | MHY553 | 10 µM | Significant increase vs. control |

Note: Specific fold-change values were not explicitly provided in the text and are interpreted from graphical representations.

Table 2: In Vivo Effects of MHY553 in a Rat Model of Aging-Induced Hepatic Steatosis

| Parameter | Treatment Group | Dosage | Duration | Result |

| PPARα Nuclear Translocation | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |

| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |

| PPARβ Nuclear Translocation | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | No significant change |

| PPARγ Nuclear Translocation | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | No significant change |

| Hepatic CPT-1A mRNA Expression | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |

| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |

| Hepatic ACOX1 mRNA Expression | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |

| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |

| Hepatic Inflammatory mRNA | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | Significant suppression vs. vehicle |

Note: The results are based on densitometric analysis of Western blots and relative mRNA expression levels from qPCR, with statistical significance reported as p < 0.05 or p < 0.01.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on MHY553.

PPRE Luciferase Reporter Assay

This assay is used to quantify the ability of MHY553 to activate PPARα-mediated gene transcription.

Materials:

-

HepG2 cells

-

PPRE-luciferase reporter vector

-

PPARα expression vector

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

MHY553

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.

-

Transfection: Co-transfect the cells with the PPRE-luciferase reporter vector and the PPARα expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of MHY553 (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample.

Western Blot for Nuclear Translocation of PPARα

This protocol details the procedure for detecting the MHY553-induced translocation of PPARα from the cytoplasm to the nucleus.

Materials:

-

HepG2 cells or rat liver tissue

-

MHY553

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-PPARα, anti-TFIIB (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Cell/Tissue Treatment: Treat HepG2 cells with MHY553 (e.g., 10 µM) for a specified time (e.g., 24 hours). For in vivo studies, use liver tissue from rats treated with MHY553.

-

Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions from the cells or tissues using a commercial extraction kit, following the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-PPARα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

For loading controls, probe separate blots or strip and re-probe the same blot with anti-TFIIB for the nuclear fraction and anti-β-actin for the cytoplasmic fraction.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for measuring the mRNA expression levels of PPARα target genes, such as CPT1A and ACOX1.

Materials:

-

HepG2 cells or rat liver tissue treated with MHY553

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-Time PCR system

Protocol:

-

RNA Extraction: Isolate total RNA from the treated cells or tissues using an RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow used to characterize a novel PPARα agonist like MHY553.

Conclusion and Future Directions

MHY553 is a promising novel PPARα agonist with demonstrated efficacy in preclinical models of hepatic steatosis. Its specific activation of PPARα leads to increased fatty acid oxidation and reduced inflammation, addressing key pathological features of NAFLD. The data presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of MHY553.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

Long-term safety and toxicology assessments.

-

Evaluation in more advanced preclinical models of non-alcoholic steatohepatitis (NASH) and fibrosis.

-

Elucidation of the precise mechanisms underlying its anti-inflammatory effects.

This detailed technical guide is intended to facilitate these future research endeavors and accelerate the potential translation of MHY553 into a clinical setting for the treatment of metabolic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of the peroxisome proliferator-activated receptor alpha with the retinoid X receptor alpha unmasks a cryptic peroxisome proliferator response element that overlaps an ARP-1-binding site in the CYP4A6 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

MHY553: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY553, a synthetic 2,4-dihydroxyphenyl-benzo[d]thiazole, has emerged as a compound of interest due to its potent activity as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of MHY553. While detailed pharmacokinetic data in the public domain remains limited, this document consolidates available information on its biological effects, including its anti-inflammatory, antioxidant, and potential anti-melanogenic and anti-wrinkle properties. The underlying mechanisms of action, primarily revolving around the activation of PPARα and modulation of downstream signaling pathways such as NF-κB and MAPK/AP-1, are explored in detail. Experimental protocols for key assays are provided to facilitate further research and development of this promising compound.

Introduction

MHY553 is a novel synthetic compound characterized by a benzothiazole (B30560) scaffold. It has been identified as a potent and specific agonist of Peroxisome Proliferator-Activated Receptor α (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] Initial studies have highlighted its potential therapeutic applications in age-related metabolic and inflammatory conditions, particularly in the context of skin health.[1] This guide aims to provide a detailed technical summary of the known pharmacokinetic and pharmacodynamic properties of MHY553, present relevant experimental methodologies, and visualize key signaling pathways.

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary pharmacodynamic effect of MHY553 is its specific activation of PPARα. This interaction initiates a cascade of molecular events that modulate the expression of various target genes, leading to its observed anti-inflammatory, antioxidant, and other biological activities.

PPARα Agonism

-

Mechanism: MHY553 binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation and inflammation.[1]

Anti-inflammatory and Antioxidant Effects

MHY553 has demonstrated significant anti-inflammatory and antioxidant properties, particularly in the context of skin aging.[1]

-

Inhibition of NF-κB Signaling: MHY553 suppresses the activation of the nuclear factor-κB (NF-κB) transcription factor, a key regulator of the inflammatory response.[1] By inhibiting NF-κB, MHY553 downregulates the expression of pro-inflammatory cytokines such as IL-1β and IL-6, as well as enzymes like COX-2 and iNOS.[1]

-

Downregulation of MAPK/AP-1 Signaling: The compound has been shown to downregulate the mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling pathway, which is also involved in inflammatory processes and cellular stress responses.[1]

-

Reactive Species Scavenging: MHY553 exhibits direct antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1] This antioxidant capacity helps to protect cells from oxidative damage, a key contributor to aging.

Potential Anti-Melanogenic Effects

While a dedicated study on MHY553's anti-melanogenic effects is not available in the public domain, its structural motif, 2,4-dihydroxyphenyl-benzo[d]thiazole, is found in potent tyrosinase inhibitors.[1][2][3][4] Tyrosinase is the key enzyme in melanin (B1238610) synthesis.

-

Tyrosinase Inhibition: Compounds with a 2,4-dihydroxyphenyl group have been shown to be potent inhibitors of mushroom tyrosinase, with some exhibiting significantly lower IC50 values than the well-known inhibitor kojic acid.[2][3] The 2,4-hydroxyl substituents on the phenyl ring are believed to play a crucial role in the inhibition of tyrosinase.[2] Kinetic studies of similar compounds suggest a competitive inhibition mechanism.[2]

Potential Anti-Wrinkle Effects

The anti-inflammatory and antioxidant properties of MHY553 suggest a potential role in combating skin aging and wrinkle formation.

-

MMP Inhibition and Collagen Synthesis: Skin aging is associated with the degradation of the extracellular matrix (ECM), primarily collagen, by matrix metalloproteinases (MMPs).[5][6] The anti-inflammatory effects of MHY553, through the inhibition of NF-κB and AP-1 which are known to upregulate MMP expression, suggest that it may indirectly inhibit MMPs.[1] Further research is needed to directly assess the impact of MHY553 on collagen synthesis and MMP activity in dermal fibroblasts.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic parameters for MHY553, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in published literature. However, some initial findings provide preliminary insights.

-

Oral Administration: MHY553 has been shown to be effective when administered orally in rat models, indicating that it is absorbed from the gastrointestinal tract.[1]

Table 1: Summary of Available Pharmacokinetic Information for MHY553

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Efficacy | Demonstrated | Rat | Oral | [1] |

Further studies are required to fully characterize the ADME profile of MHY553.

Quantitative Data Summary

The following tables summarize the quantitative data available from in vivo studies on MHY553.

Table 2: In Vivo Effects of MHY553 on Aged Rats (4-week treatment)

| Parameter | Group | Dose | Result | Reference |

| Anti-inflammatory Effects in Skin | Aged Rats | 3 mg/kg/day | Downregulation of NF-κB, MAPK/AP-1 signaling; Inhibition of COX-2, iNOS, IL-1β, IL-6 expression | [1] |

| Aged Rats | 5 mg/kg/day | Dose-dependent downregulation of inflammatory markers | [1] | |

| Antioxidant Effects in Skin | Aged Rats | 3 mg/kg/day | Scavenging of ROS and ONOO⁻ | [1] |

| Aged Rats | 5 mg/kg/day | Dose-dependent scavenging of reactive species | [1] |

Detailed Experimental Protocols

In Vivo Anti-inflammatory Study in Aged Rats

-

Animal Model: Young (e.g., 6-month-old) and aged (e.g., 22-month-old) male Sprague-Dawley rats.

-

Treatment: Aged rats are orally administered MHY553 at doses of 3 mg/kg/day and 5 mg/kg/day for 4 weeks. A control group of aged rats receives the vehicle.

-

Sample Collection: After the treatment period, skin tissue samples are collected for analysis.

-

Analysis:

-

Western Blotting: To determine the protein expression levels of components of the NF-κB and MAPK/AP-1 signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, c-Jun, c-Fos) and pro-inflammatory enzymes (COX-2, iNOS).

-

Immunohistochemistry: To visualize the localization and expression of inflammatory markers in the skin tissue.

-

RT-qPCR: To measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6).

-

Reactive Oxygen and Nitrogen Species Scavenging Assays

-

ROS Scavenging Assay: The ROS scavenging activity of MHY553 can be measured using a dichlorofluorescein diacetate (DCF-DA) assay. In the presence of ROS, DCF-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The reduction in fluorescence in the presence of MHY553 indicates its ROS scavenging capacity.

-

Peroxynitrite (ONOO⁻) Scavenging Assay: This can be assessed by monitoring the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by ONOO⁻. The inhibitory effect of MHY553 on this fluorescence conversion reflects its ONOO⁻ scavenging activity.

Tyrosinase Inhibition Assay (Proposed based on similar compounds)

-

Enzyme and Substrate: Mushroom tyrosinase and L-tyrosine or L-DOPA as the substrate.

-

Procedure: A reaction mixture containing phosphate (B84403) buffer, mushroom tyrosinase, and various concentrations of MHY553 is pre-incubated. The reaction is initiated by the addition of the substrate.

-

Measurement: The formation of dopachrome (B613829) from L-DOPA is monitored spectrophotometrically at approximately 475 nm. The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of MHY553. Kojic acid is typically used as a positive control.[2]

Conclusion and Future Directions

MHY553 is a promising PPARα agonist with demonstrated anti-inflammatory and antioxidant effects in the skin. Its structural similarity to known tyrosinase inhibitors suggests potential for anti-melanogenic applications. However, a significant gap in knowledge exists regarding its pharmacokinetic profile. Future research should prioritize comprehensive ADME studies to determine its absorption, distribution, metabolism, and excretion characteristics. Furthermore, dedicated in vitro and in vivo studies are needed to fully elucidate and quantify its anti-melanogenic and anti-wrinkle properties, including its effects on tyrosinase activity, collagen synthesis, and MMP inhibition in relevant skin cell models. These studies will be crucial for the further development of MHY553 as a potential therapeutic agent for skin aging and related inflammatory conditions.

References

- 1. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]

- 3. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Expression of catalytically active matrix metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of MHY 553 and MS-553

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and not for human or veterinary use.

This technical guide addresses a potential ambiguity in the compound designation "MHY 553". Initial database searches revealed two distinct compounds with similar identifiers: MHY553 , a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and MS-553 , a protein kinase C beta (PKCβ) inhibitor. To ensure comprehensive coverage, this guide provides a detailed safety and toxicity profile for both compounds based on available scientific literature.

Part 1: MHY553 (PPARα Agonist)

Introduction and Mechanism of Action

MHY553, with the chemical name 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel and specific agonist for peroxisome proliferator-activated receptor alpha (PPARα). PPARs are nuclear receptors that regulate gene expression in lipid metabolism and inflammation. MHY553 has been shown to improve age-induced hepatic steatosis by increasing fatty acid β-oxidation and reducing inflammation in the liver.[1]

The mechanism of action involves the binding of MHY553 to PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivators and initiates the transcription of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[1]

Safety and Toxicity Profile

Currently, there is limited publicly available data on the comprehensive safety and toxicity profile of MHY553. The available information is derived from a single preclinical study.

A study on HepG2 cells, a human liver cell line, indicated that MHY553 did not affect cell viability at concentrations up to 20 μM over a 24-hour period.[1]

In a study using old Sprague-Dawley rats, oral administration of MHY553 markedly ameliorated aging-induced hepatic steatosis. Importantly, these beneficial effects were observed without significant changes in body weight or serum levels of liver injury markers, suggesting a favorable short-term safety profile in this model.[1]

Table 1: Summary of Preclinical Safety Data for MHY553

| Test System | Endpoint | Concentration/Dose | Results | Reference |

| HepG2 cells | Cell Viability | Up to 20 µM (24h) | No effect on viability | [1] |

| Old Sprague-Dawley Rats | Body Weight | Not specified | No significant change | [1] |

| Old Sprague-Dawley Rats | Liver Injury Markers (serum) | Not specified | No significant change | [1] |

Note: Comprehensive toxicological data, such as acute toxicity (LD50), chronic toxicity, carcinogenicity, and reproductive toxicity studies for MHY553 are not available in the public domain.

Experimental Protocols

-

Cell Line: HepG2 (human hepatocellular carcinoma).

-

Methodology: Cells were treated with varying concentrations of MHY553 (up to 20 µM) for 24 hours. Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Animal Model: Young and old Sprague-Dawley rats.

-

Treatment: MHY553 was administered orally.

-

Assessments:

-

Body weight was monitored throughout the study.

-

Serum levels of liver injury markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)) were measured.

-

Hepatic steatosis was evaluated through histological analysis of liver tissue.

-

Mechanism of action was investigated via Western blotting to assess PPARα translocation and qRT-PCR to measure mRNA levels of target genes.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of MHY553 as a PPARα agonist.

Caption: Experimental workflow for MHY553 evaluation.

Part 2: MS-553 (PKCβ Inhibitor)

Introduction and Mechanism of Action

MS-553 is an orally available, potent, and selective inhibitor of the beta-isoform of protein kinase C (PKCβ).[2] It is being investigated as a therapeutic agent for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), particularly in cases with resistance to Bruton's Tyrosine Kinase (BTK) inhibitors.[3][4]

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells. PKCβ is a key downstream component of this pathway, situated after BTK and Phospholipase C gamma 2 (PLCγ2). By inhibiting PKCβ, MS-553 disrupts the BCR signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][5] A key therapeutic rationale is its potential to overcome resistance to BTK inhibitors caused by mutations in BTK or PLCγ2, as it acts further downstream.[4][6]

Safety and Toxicity Profile

The safety and toxicity profile of MS-553 has been evaluated in a Phase I/II clinical trial (NCT03492125) in patients with relapsed or refractory CLL/SLL.[4][7][8]

The study was a dose-escalation trial to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). As of the available reports, no dose-limiting toxicity had been identified, and the MTD had not been reached.[4]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in >4 Patients (NCT03492125)

| Adverse Event | Grade | Frequency (n) | Reference |

| Nausea | Mostly Grade 1/2 | 10 | [4] |

| Decreased Platelets | Not specified | 10 | [4] |

| Diarrhea | Mostly Grade 1/2 | 7 | [4] |

| Fatigue | Mostly Grade 1/2 | 7 | [4] |

| Anemia | Not specified | 6 | [4] |

| Fever | Not specified | 6 | [4] |

| Hyperglycemia | Not specified | 6 | [4] |

| Decreased Neutrophils | Mostly Grade 1/2 | 6 | [4] |

| Anorexia | Not specified | 5 | [4] |

| Weight Loss | Not specified | 5 | [4] |

| Pneumonia | Not specified | 5 | [4] |

-

The majority of drug-related TEAEs were mild to moderate (Grade 1 or 2).[4]

-

Two instances of Grade 3 or higher neutropenia judged to be drug-related were observed.[4]

-

No drug-related serious adverse events (SAEs) were reported in the initial findings.[4]

-

Common side effects noted in summaries include fatigue and gastrointestinal toxicities.[6][7]

Experimental Protocols

-

Study Design: Open-label, dose-escalation (3+3 design) and dose-expansion study.[4]

-

Patient Population: Patients with relapsed or refractory CLL/SLL who have received prior therapies, including BTK inhibitors.[4][8]

-

Intervention: Oral administration of MS-553 at various dose levels (e.g., 100 mg BID, 200 mg BID, 250 mg BID, 300 mg BID).[4]

-

Primary Objectives: To evaluate the safety and tolerability of MS-553 and to determine the RP2D.[4]

-

Safety Assessments: Monitoring and grading of Treatment-Emergent Adverse Events (TEAEs) according to NCI CTCAE v.5.0.[4]

-

Efficacy Assessments: Tumor responses evaluated according to IWCLL 2008 or RECIL 2017 guidelines.[4]

-

Cell Source: Primary CLL cells isolated from patient samples.

-

Methodology:

-

Cells were treated with increasing concentrations of MS-553 (up to 10 µM).

-

Immunoblotting: To assess changes in the phosphorylation of PKCβ and its downstream targets (e.g., GSK3β, ERK, IκBα).[3]

-

Flow Cytometry: To measure the inhibition of CpG-mediated activation of CLL cells (e.g., expression of CD86 and HLA-DR).[3]

-

ELISA: To quantify the expression of inflammatory chemokines (CCL3, CCL4) and cytokines (TNFα).[3]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the inhibitory action of MS-553.

Caption: Workflow of the MS-553 Phase I dose-escalation clinical trial.

References

- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]

- 5. youtube.com [youtube.com]

- 6. cllsociety.org [cllsociety.org]

- 7. youtube.com [youtube.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Profile of MHY553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY553, a synthetic 2,4-dihydroxyphenyl-benzo[d]thiazole derivative, has emerged as a potent and specific peroxisome proliferator-activated receptor alpha (PPARα) agonist. In vitro studies have elucidated its significant antioxidant and anti-inflammatory properties, suggesting its potential therapeutic utility in age-related inflammatory conditions and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro studies of MHY553, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

MHY553 exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon binding to MHY553, PPARα translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of MHY553-mediated PPARα activation include:

-

Anti-inflammatory effects: Inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1].

-

Antioxidant effects: Direct scavenging of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), thereby mitigating oxidative stress[1].

-

Metabolic regulation: Increased fatty acid oxidation, which contributes to the alleviation of hepatic steatosis[2][3].

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies of MHY553.

Table 1: Cytotoxicity Profile of MHY553

| Cell Line | Assay | Concentration | Observation | Reference |

| HepG2 | MTT Assay | Up to 20 μM | No effect on cell viability over 24 hours | [2] |

Table 2: PPARα Activation by MHY553

| Cell Line | Assay | Observation | Reference |

| HepG2 | PPRE-Luciferase Reporter Assay | Increased transcriptional activity of PPARα, comparable to WY14643 and fenofibrate (B1672516) | [2] |

| HepG2 | Western Blot | Increased nuclear translocation of PPARα | [2] |

Table 3: Antioxidant Activity of MHY553

| Activity | Observation | Reference |

| ROS Scavenging | Dose-dependent scavenging | [1] |

| ONOO⁻ Scavenging | Dose-dependent scavenging | [1] |

Note: Specific IC50 values for ROS and ONOO⁻ scavenging are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments conducted to characterize MHY553.

Cell Culture

-

Cell Line: HepG2 (human hepatoblastoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Treatment: After 24 hours, treat the cells with various concentrations of MHY553 (up to 20 μM) for 24 hours.

-

MTT Addition: Add 20 μL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.